N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

Description

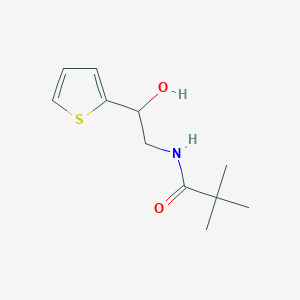

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a synthetic organic compound characterized by a thiophene ring, a hydroxyethyl group, and a pivalamide (2,2-dimethylpropanamide) moiety. Its molecular formula is C₁₁H₁₇NO₂S, with a molecular weight of 227.32 g/mol (calculated). The bulky tert-butyl group in the pivalamide moiety enhances lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-7-8(13)9-5-4-6-15-9/h4-6,8,13H,7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKPUTLAYYMDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and pivalamide groups. One common method is the condensation reaction, where thiophene is reacted with an α-methylene carbonyl compound and an α-cyano ester under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The thiophene ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide and related compounds:

Key Observations:

Thiophene vs. Pyridine :

- The pyridine derivative (N-(5-hydroxypyridin-2-yl)pivalamide ) lacks the thiophene ring but retains the pivalamide group. Pyridine’s nitrogen atom may enhance solubility compared to thiophene’s sulfur .

- N-(2-Nitrophenyl)thiophene-2-carboxamide shares the thiophene ring but replaces pivalamide with a nitro-substituted carboxamide, contributing to its antibacterial activity .

Pivalamide vs. Piperidine/Phenyl :

- Beta-hydroxythiofentanyl includes a piperidine ring and phenyl group, which are critical for opioid receptor binding. The absence of these groups in the target compound suggests reduced opioid activity .

Hydroxyethyl Group :

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the pivalamide moiety increases lipophilicity compared to carboxamide or nitro groups in analogs. This may improve blood-brain barrier penetration for CNS-targeted applications.

- Solubility : The hydroxyethyl group enhances water solubility relative to purely aromatic analogs like N-(2-Nitrophenyl)thiophene-2-carboxamide .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.27 g/mol. The compound features a hydroxyl group, a thiophene ring, and a pivalamide moiety, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 201.27 g/mol |

| Functional Groups | Hydroxyl, Thiophene, Amide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.

- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial activity against various pathogens by disrupting their cellular functions.

- Cell Signaling Modulation : The hydroxyl group can form hydrogen bonds with proteins, while the thiophene ring can engage in π-π interactions, potentially modulating the activity of receptors and enzymes involved in cellular signaling pathways.

Case Studies

-

Anti-inflammatory Studies :

A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis. -

Antimicrobial Activity :

Another investigation reported that this compound exhibited notable antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents. -

Cancer Research :

Preliminary studies indicate that this compound may influence cancer cell signaling pathways, leading to apoptosis in certain cancer cell lines. This effect is hypothesized to result from the modulation of kinases involved in cell proliferation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Anesthetic |

| Furanocoumarins | Furan derivative | Anticancer, phototoxic |

This compound distinguishes itself through its fused thiophene structure, enhancing its reactivity compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, thiophene derivatives are first functionalized via nucleophilic substitution or oxidation, followed by coupling with pivalamide precursors. Key conditions include solvent choice (e.g., ethanol or dichloromethane), temperature control (25–60°C), and catalysts like carbodiimides. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amide). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (using SHELX software) resolves 3D geometry .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or bacterial dihydropteroate synthase .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in substitution reactions (e.g., thiophene vs. hydroxyl reactivity). Hybrid functionals (e.g., B3LYP) model electronic properties, while molecular dynamics simulate solvent effects .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates.

- Structural Analog Comparison : Compare activity trends with analogs (e.g., furan vs. thiophene substituents) to identify pharmacophores .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis via DFT identifies electron-rich regions (e.g., thiophene sulfur) prone to electrophilic attack. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerase II, guided by π-π stacking and hydrogen-bonding interactions .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.